
4-(1,1-Difluoroethyl)-1,2-difluorobenzene
Overview
Description
4-(1,1-Difluoroethyl)-1,2-difluorobenzene is an aromatic compound characterized by the presence of both difluoroethyl and difluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)-1,2-difluorobenzene typically involves the difluoroethylation of a difluorobenzene precursor. One common method includes the use of 1,1-difluoroethyl chloride (CH₃CF₂Cl) as a difluoroalkylating reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1-Difluoroethyl)-1,2-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(1,1-Difluoroethyl)-1,2-difluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used in the design of pharmaceuticals due to its ability to modulate biological activity and metabolic stability.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism by which 4-(1,1-Difluoroethyl)-1,2-difluorobenzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1,1-Difluoroethylbenzene: Lacks additional fluorine atoms on the benzene ring, resulting in different chemical properties.
1,2-Difluorobenzene: Does not contain the difluoroethyl group, leading to variations in reactivity and applications.
4-(Trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoroethyl group, which affects its steric and electronic characteristics.
Uniqueness: 4-(1,1-Difluoroethyl)-1,2-difluorobenzene is unique due to the presence of both difluoroethyl and difluorobenzene groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in fields requiring specific electronic and steric attributes .
Properties
IUPAC Name |
4-(1,1-difluoroethyl)-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSTHWDLRVFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


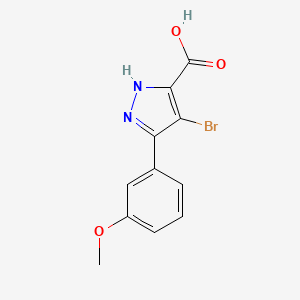


![5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1439416.png)
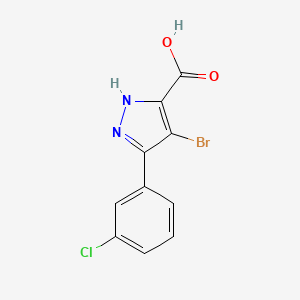
![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1439420.png)

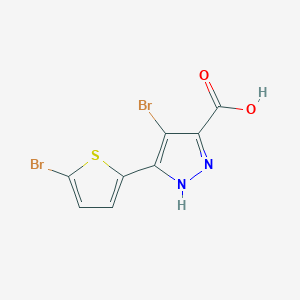
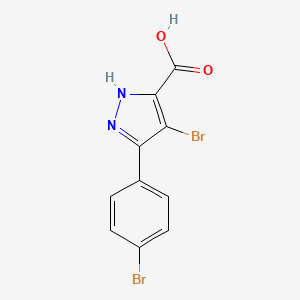
![3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439429.png)
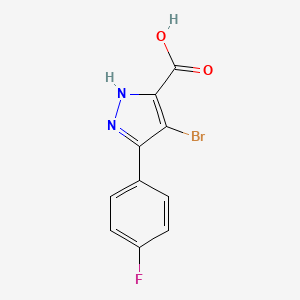
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)

